molecular formula C13H24Cl3O5P B14460040 [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate CAS No. 69352-41-6

[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate

Cat. No.: B14460040
CAS No.: 69352-41-6
M. Wt: 397.7 g/mol
InChI Key: VYCFDUGAFKPHIY-UHFFFAOYSA-N
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Description

[Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate is a complex organophosphorus compound It is characterized by the presence of a phosphanyl group bonded to a heptanoate chain, with additional functional groups including diethoxy and trichloro-hydroxyethylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate typically involves multi-step organic reactions. The process begins with the preparation of the phosphanyl intermediate, which is then reacted with heptanoic acid derivatives under controlled conditions. Common reagents used in these reactions include phosphorus trichloride, ethanol, and trichloroacetaldehyde. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process includes purification steps such as distillation and recrystallization to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) may also be employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.

    Substitution: The diethoxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperatures.

Major Products

The major products formed from these reactions include phosphine oxides, partially chlorinated derivatives, and substituted phosphanyl compounds. These products can be further analyzed and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Chemistry

In chemistry, [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organophosphorus compounds and can be used in catalysis and polymerization reactions.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to modulate biochemical pathways could lead to the development of new drugs for treating various diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and flame retardants.

Mechanism of Action

The mechanism of action of [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate include:

  • [Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] octanoate
  • [Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] hexanoate
  • [Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] pentanoate

Uniqueness

What sets this compound apart from similar compounds is its specific heptanoate chain length, which can influence its reactivity and interaction with other molecules. This unique structure may result in distinct chemical and biological properties, making it a compound of particular interest for further research and application.

Properties

CAS No.

69352-41-6

Molecular Formula

C13H24Cl3O5P

Molecular Weight

397.7 g/mol

IUPAC Name

[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate

InChI

InChI=1S/C13H24Cl3O5P/c1-4-7-8-9-10-11(17)21-22(19-5-2,20-6-3)12(18)13(14,15)16/h18H,4-10H2,1-3H3

InChI Key

VYCFDUGAFKPHIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OP(=C(C(Cl)(Cl)Cl)O)(OCC)OCC

Origin of Product

United States

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